Dde-D-Dap(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

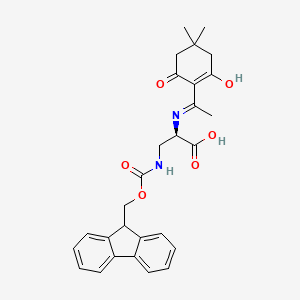

Dde-D-Dap(Fmoc)-OH is a derivative of the amino acid 2,3-diaminopropionic acid. It is commonly used in peptide synthesis due to its unique protecting groups, which facilitate the selective deprotection of amino groups during the synthesis process. The compound is characterized by the presence of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The Fmoc group is introduced first, followed by the Dde group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The process can be summarized as follows:

- Protection of the α-amino group with Fmoc using Fmoc-Cl in the presence of a base.

- Protection of the β-amino group with Dde using Dde-Cl in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protecting group introduction.

Chemical Reactions Analysis

Types of Reactions

Dde-D-Dap(Fmoc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Deprotection of Fmoc: Typically achieved using piperidine in DMF.

Deprotection of Dde: Achieved using hydrazine or hydroxylamine in DMF.

Coupling Reactions: Often carried out using carbodiimide-based coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc and Dde groups yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.

Scientific Research Applications

Dde-D-Dap(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Solid-Phase Peptide Synthesis (SPPS): The compound is used as a building block in the synthesis of complex peptides.

Bioconjugation: The selective deprotection of the amino groups allows for the attachment of various functional groups, making it useful in the development of bioconjugates.

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Dde-D-Dap(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted side reactions during the synthesis process. The selective deprotection of these groups allows for the stepwise assembly of peptide chains. The molecular targets and pathways involved include:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids.

Selective Deprotection: The Dde and Fmoc groups can be selectively removed to expose the amino groups for further reactions.

Comparison with Similar Compounds

Dde-D-Dap(Fmoc)-OH can be compared with other amino acid derivatives used in peptide synthesis, such as:

Boc-D-Dap(Fmoc)-OH: Similar to this compound but uses the Boc (tert-butyloxycarbonyl) protecting group instead of Dde.

Fmoc-D-Dap(Boc)-OH: Uses the Fmoc group for the α-amino group and the Boc group for the β-amino group.

Uniqueness

The uniqueness of this compound lies in its combination of the Dde and Fmoc protecting groups, which provide selective deprotection options and facilitate the synthesis of complex peptides with high purity and yield.

Biological Activity

Dde-D-Dap(Fmoc)-OH, a derivative of 2,3-diaminopropionic acid (Dap), is an important compound in peptide synthesis and drug delivery systems. Its unique structural properties allow for various biological applications, primarily in the fields of gene delivery and peptide-based therapeutics. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in gene silencing, and potential therapeutic applications.

Structural Characteristics

This compound consists of:

- Fmoc group : A protective group that facilitates peptide synthesis.

- Dde group : Provides orthogonal protection, allowing selective deprotection during synthesis.

- Dap backbone : Imparts cationic properties that enhance interaction with nucleic acids.

The biological activity of this compound primarily revolves around its ability to facilitate nucleic acid delivery. The compound can form non-covalent complexes with nucleic acids, protecting them from enzymatic degradation and promoting cellular uptake via endocytosis. Upon endosomal acidification, this compound is released from the complex, allowing it to disrupt endosomal membranes, which enhances the release of nucleic acids into the cytoplasm .

Gene Delivery Efficacy

Research has demonstrated that peptides containing this compound exhibit significantly improved gene silencing capabilities compared to traditional delivery systems. For instance, studies involving MCF-7 and A549 cell lines showed that these peptides could mediate effective gene silencing while maintaining low cytotoxicity levels. The incorporation of Dap residues allows for a higher positive charge at physiological pH, which is crucial for overcoming cellular barriers and enhancing transfection efficiency .

Comparative Efficacy Table

| Peptide Composition | Cell Line | Gene Silencing Efficiency | Cytotoxicity Level |

|---|---|---|---|

| This compound | MCF-7 | High | Low |

| Dap-rich peptides | A549 | Moderate | Moderate |

| Histidine analogs | THP-1 | Low | High |

Case Studies

- Nucleic Acid Delivery : In a study focused on the delivery of siRNA using this compound-containing peptides, researchers observed a marked increase in silencing efficiency in primary human umbilical vein endothelial cells (HUVECs). The results indicated that the pH-responsive nature of this compound allowed for effective endosomal escape .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of various Dap-modified peptides. The findings revealed that increasing the number of Dap residues could reduce cytotoxicity while enhancing gene delivery efficiency. This was attributed to the modulation of hydrogen bonding interactions within the peptide structure .

- Therapeutic Applications : The potential use of this compound in cancer therapy was explored in a recent study. The compound's ability to deliver therapeutic genes effectively could pave the way for novel treatments targeting specific cancer types, demonstrating its versatility as a drug delivery vehicle .

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.